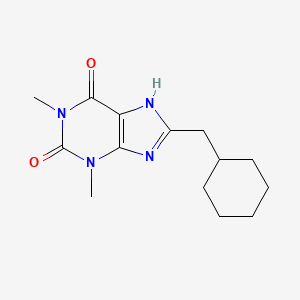
Theophylline, 8-(cyclohexylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(cyclohexylmethyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the cyclohexylmethyl group to theophylline may alter its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(cyclohexylmethyl)- typically involves the alkylation of theophylline with cyclohexylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of Theophylline, 8-(cyclohexylmethyl)- can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(cyclohexylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Theophylline, 8-(cyclohexylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of alkylation on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a bronchodilator with improved pharmacokinetic properties compared to theophylline.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Theophylline, 8-(cyclohexylmethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with respiratory diseases. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Theobromine: A methylxanthine found in chocolate with mild stimulant effects.
Uniqueness
The addition of the cyclohexylmethyl group to theophylline distinguishes Theophylline, 8-(cyclohexylmethyl)- from other methylxanthines. This modification may enhance its pharmacokinetic properties, such as increased bioavailability and prolonged half-life, potentially making it a more effective therapeutic agent for respiratory diseases.
Properties
CAS No. |
74039-70-6 |
|---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
8-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
ZCUVAPMRCRWXEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















